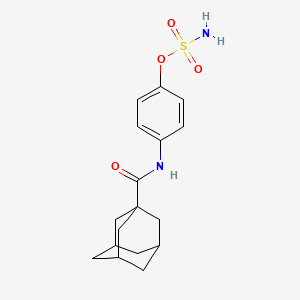
Steroid sulfatase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steroid sulfatase-IN-2 is a potent inhibitor of steroid sulfatase, an enzyme responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which are precursors to biologically active estrogens and androgens . Inhibiting steroid sulfatase has significant implications in the treatment of hormone-dependent cancers, such as breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of steroid sulfatase-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a phenol derivative, which is then converted into a phenol sulfamate ester. This intermediate undergoes further modifications to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Steroid sulfatase-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further modified to enhance their biological activity or selectivity .
Scientific Research Applications
Steroid sulfatase-IN-2 has a wide range of scientific research applications:
Mechanism of Action
Steroid sulfatase-IN-2 exerts its effects by binding to the active site of steroid sulfatase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of steroid sulfates into their active forms, reducing the levels of biologically active estrogens and androgens. The molecular targets of this compound include the catalytic residues of the enzyme, which are essential for its activity .
Comparison with Similar Compounds
Similar Compounds
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for the treatment of hormone-dependent cancers.
667 COUMATE: An irreversible steroid sulfatase inhibitor with a phenol sulfamate ester as its active pharmacophore.
Uniqueness
Steroid sulfatase-IN-2 is unique in its high potency and selectivity for steroid sulfatase. Unlike other inhibitors, it has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for hormone-dependent cancers .
Properties
Molecular Formula |
C17H22N2O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[4-(adamantane-1-carbonylamino)phenyl] sulfamate |
InChI |
InChI=1S/C17H22N2O4S/c18-24(21,22)23-15-3-1-14(2-4-15)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)(H2,18,21,22) |
InChI Key |
GVPUYCLSISISPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)
